molecular formula C7H4BrIO2 B2878572 4-Bromo-2-hydroxy-5-iodobenzaldehyde CAS No. 2092797-48-1

4-Bromo-2-hydroxy-5-iodobenzaldehyde

Cat. No.: B2878572
CAS No.: 2092797-48-1
M. Wt: 326.915
InChI Key: JXYSQLKGEVDNDU-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxy-5-iodobenzaldehyde is a multifunctional benzaldehyde derivative designed for advanced research and development. This compound features both bromo and iodo substituents on its aromatic ring, making it a highly versatile and valuable intermediate in organic synthesis. Its molecular structure allows for selective cross-coupling reactions, such as Suzuki and Sonogashira couplings, facilitating the construction of complex molecular architectures. Researchers utilize this benzaldehyde in the synthesis of potential γ-secretase modulators and other pharmacologically active compounds. It also serves as a critical precursor in the development of organic materials, including Metal-Organic Frameworks (MOFs) and novel dyestuffs. The aldehyde and hydroxy groups provide additional sites for chemical modification, enabling its incorporation into larger molecules or polymers. As a solid reagent, it requires storage in a cool, dark, and dry place to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-hydroxy-5-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYSQLKGEVDNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Br)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092797-48-1
Record name 4-bromo-2-hydroxy-5-iodobenzaldehyde
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Synthetic Methodologies for 4 Bromo 2 Hydroxy 5 Iodobenzaldehyde and Analogous Halogenated Salicylaldehydes

Strategies for Regioselective Halogenation of Phenolic and Benzaldehyde (B42025) Substrates

The introduction of halogen atoms onto an aromatic ring is influenced by the directing effects of the substituents already present. In salicylaldehydes, the hydroxyl group is an activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. This interplay governs the position of incoming electrophiles.

Bromination Procedures

The bromination of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) can lead to various products depending on the reaction conditions. Treatment with bromine in glacial acetic acid at low temperatures can result in the formation of di-substituted products like 3,5-dibromo-2-hydroxybenzaldehyde. study.com The hydroxyl group directs the bromine to the ortho and para positions (positions 3 and 5), and the aldehyde group directs to the meta positions (positions 3 and 5).

For the synthesis of monosubstituted bromosalicylaldehydes, such as 4-bromosalicylaldehyde, specific starting materials and conditions are necessary to achieve the desired regioselectivity. The synthesis of related compounds, like 2-bromo-5-hydroxy-4-methoxybenzaldehyde, has been achieved from veratraldehyde through bromination followed by selective demethylation. researchgate.net

Reagent/ConditionSubstrateProduct(s)Notes
Bromine in glacial acetic acid, 0°CSalicylaldehyde3,5-dibromo-2-hydroxybenzaldehydeThe strong activating effect of the hydroxyl group leads to disubstitution. study.com
Bromination, then hydrolysisVeratraldehyde2-Bromo-5-hydroxy-4-methoxybenzaldehydeDemonstrates a strategy of functional group manipulation to achieve desired substitution. researchgate.net

Iodination Procedures, including Electrophilic Iodination (e.g., utilizing N-iodosuccinimide)

Iodination of aromatic compounds often requires an activating agent due to the lower reactivity of iodine compared to bromine. A combination of iodine and iodic acid has been shown to be an effective system for the iodination of substituted hydroxybenzaldehydes, offering high yields under mild conditions without the need for a catalyst.

N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination. commonorganicchemistry.com Its effectiveness can be enhanced by the use of acidic catalysts. researchgate.net For instance, the combination of NIS with a catalytic amount of trifluoroacetic acid allows for the regioselective iodination of various substituted aromatic compounds under mild conditions. organic-chemistry.org The use of NIS in sulfuric acid can iodinate even deactivated aromatic compounds. researchgate.net A solid-state grinding method using NIS has also been developed for the iodination of industrially important aromatic compounds, which is notable for its short reaction times and high yields. researchgate.net

Iodinating AgentActivator/CatalystSubstrateKey Features
Iodine/Iodic AcidNoneSubstituted hydroxybenzaldehydesMild conditions, high yields, no catalyst needed.
N-Iodosuccinimide (NIS)Trifluoroacetic acidMethoxy- or methyl-substituted aromaticsMild conditions, short reaction times, excellent yields. organic-chemistry.org
N-Iodosuccinimide (NIS)Sulfuric acidDeactivated aromatic compoundsCapable of iodinating less reactive substrates. researchgate.net
N-Iodosuccinimide (NIS)Grinding (solid-state)Various substituted aromaticsShort reaction times, high yields, environmentally friendly. researchgate.net

Sequential Halogenation Approaches for Dihalogenated Systems

The synthesis of dihalogenated salicylaldehydes where the halogens are different, such as 4-bromo-2-hydroxy-5-iodobenzaldehyde, necessitates a sequential approach. This involves the introduction of the two different halogen atoms in separate steps, carefully considering the directing effects of the substituents at each stage.

For example, to synthesize this compound, one could start with a phenol (B47542) or benzaldehyde derivative that is already brominated at the desired position. The subsequent iodination would then be directed by the existing hydroxyl, aldehyde, and bromo substituents. The order of halogen introduction is crucial. Starting with 4-bromosalicylaldehyde, the strong ortho-, para-directing hydroxyl group and the ortho-directing bromo group would favor iodination at position 5.

Palladium-catalyzed methods have also emerged for the regioselective halogenation of arene C-H bonds using N-halosuccinimides, which can offer products that are complementary to those from traditional electrophilic aromatic substitution. organic-chemistry.org

Formylation Reactions for Introducing the Aldehyde Moiety in Halogenated Phenols

Once a halogenated phenol with the desired substitution pattern is obtained, the final step is the introduction of the aldehyde group, a process known as formylation.

Directed Ortho-Metalation and Formylation Techniques

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. nih.govwikipedia.org In this method, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.org The resulting aryllithium species can then react with an electrophile, such as a formylating agent, to introduce the desired functional group. thieme-connect.de

For phenols, the hydroxyl group itself is not a good DMG. However, it can be converted into a more effective directing group, such as an O-aryl carbamate. thieme-connect.deresearchgate.net This group can direct lithiation to the ortho position, and subsequent reaction with a formylating agent like dimethylformamide (DMF) followed by hydrolysis yields the ortho-hydroxybenzaldehyde. thieme-connect.de

Directing GroupBaseFormylating AgentProduct
O-Aryl N-isopropylcarbamates-BuLi/TMEDADMF2-Hydroxybenzaldehydes thieme-connect.de
Methoxyn-BuLiDMFOrtho-methoxybenzaldehydes wikipedia.org

Application of Paraformaldehyde in Aldehyde Synthesis

An alternative and often milder method for the ortho-formylation of phenols involves the use of paraformaldehyde in the presence of a magnesium salt and a base. This method is highly regioselective for the ortho-position and avoids the use of strong organometallic bases. orgsyn.orgorgsyn.org

The reaction of a phenol with anhydrous magnesium chloride, paraformaldehyde, and triethylamine in a suitable solvent like tetrahydrofuran (THF) or acetonitrile provides the corresponding salicylaldehyde in good to excellent yields. orgsyn.orgorgsyn.orgnih.gov This method is applicable to a wide range of substituted phenols, including those with halogen substituents. orgsyn.org The reaction is believed to proceed through a magnesium phenoxide intermediate, which then reacts with paraformaldehyde.

ReagentsSolventSubstrateKey Advantages
MgCl₂, Paraformaldehyde, Et₃NTHF or CH₃CNSubstituted PhenolsHigh ortho-selectivity, good yields, mild conditions. orgsyn.orgorgsyn.org

This approach offers a practical and efficient route to salicylaldehydes and has been successfully applied to the synthesis of various halogenated derivatives. nih.gov

Multi-Step Synthetic Pathways from Precursors with Controlled Halogenation Patterns

Constructing complex molecules like this compound often begins with a simpler, correctly halogenated aromatic scaffold. Subsequent reactions then introduce the aldehyde functionality at a specific position. This strategy is crucial for avoiding the formation of unwanted isomers and achieving high yields of the target compound.

A powerful and widely used strategy for the synthesis of aromatic aldehydes involves the formylation of organometallic reagents. nih.gov This two-step process begins with a metal-halogen exchange reaction on an aryl halide, followed by quenching the resulting organometallic species with a formylating agent. nih.gov This method is particularly useful when the desired regioselectivity cannot be achieved through direct electrophilic aromatic substitution.

The first step, metal-halogen exchange, converts an organic halide into an organometallic compound. frontiersin.org This is typically achieved using highly electropositive metals, with organolithium and Grignard (organomagnesium) reagents being the most common. frontiersin.orgnih.gov The reaction is an equilibrium process, with the position of the equilibrium favoring the formation of the more stable organometallic species. The rate of exchange is kinetically controlled and generally follows the trend I > Br > Cl, meaning an iodine atom will be exchanged more readily than a bromine or chlorine atom on the same molecule. frontiersin.org This differential reactivity allows for selective metalation at a specific halogen-substituted position on a polyhalogenated arene.

Once the aryllithium or arylmagnesium reagent is generated, it is treated with an electrophilic formylating agent to introduce the aldehyde group. N,N-Dimethylformamide (DMF) is the most common and inexpensive C1 electrophile used for this purpose. nih.gov The organometallic compound acts as a potent nucleophile, attacking the carbonyl carbon of DMF. The resulting intermediate is then hydrolyzed during aqueous workup to yield the desired benzaldehyde.

For the synthesis of a compound like this compound, this pathway would start from a precursor such as 1-bromo-4-iodo-2-(methoxymethoxy)benzene. The selective metal-halogen exchange would preferentially occur at the iodine-bearing carbon due to its higher reactivity, followed by formylation to introduce the aldehyde group at position 5. Subsequent deprotection of the hydroxyl group would yield the final product.

Table 1: Reagents and Conditions for Metal-Halogen Exchange and Formylation
Reaction StepTypical ReagentsFunctionTypical Conditions
Metal-Halogen Exchangen-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), tert-Butyllithium (t-BuLi)Generates an aryllithium species from an aryl halide.Anhydrous ethereal solvents (e.g., THF, Diethyl ether), low temperatures (-78 °C to 0 °C).
Isopropylmagnesium chloride (i-PrMgCl), Turbo-Grignard (i-PrMgCl·LiCl)Generates an aryl Grignard reagent from an aryl halide. Tolerates more functional groups than organolithiums.Anhydrous ethereal solvents (e.g., THF), low to ambient temperatures. nih.gov
FormylationN,N-Dimethylformamide (DMF)Acts as a C1 electrophile to introduce the formyl (–CHO) group.Added to the organometallic solution at low temperature, followed by warming and aqueous quench.
N-FormylpiperidineAlternative formylating agent, sometimes offering improved yields or selectivity.Similar conditions to DMF.

An alternative synthetic route to halogenated salicylaldehydes involves the oxidation of a corresponding benzylic alcohol. This approach is advantageous if the halogenated benzylic alcohol precursor is readily accessible. The critical challenge in this transformation is to selectively oxidize the primary alcohol to an aldehyde without further oxidation to the carboxylic acid. nih.govmdpi.com

The oxidation of a primary alcohol first yields an aldehyde, which can then be further oxidized to a carboxylic acid, often via a hydrate intermediate in the presence of water. nih.gov Therefore, achieving a high yield of the aldehyde requires the use of mild, often anhydrous, oxidizing agents that can be stopped at the aldehyde stage.

Several reagents have been developed for this specific purpose. Pyridinium chlorochromate (PCC) is a classic reagent that effectively oxidizes primary alcohols to aldehydes with minimal overoxidation. researchgate.net A more modern and often preferred alternative is the Dess-Martin periodinane (DMP), which offers advantages such as neutral pH conditions, high yields, and shorter reaction times. researchgate.net Other methods like the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), are also highly effective for this transformation under mild, low-temperature conditions.

For a target like this compound, the synthetic precursor would be (4-bromo-2-hydroxy-5-iodophenyl)methanol. The hydroxyl group would likely need to be protected (e.g., as a methoxymethyl ether) prior to the oxidation of the benzylic alcohol to prevent undesired side reactions. After the successful oxidation of the alcohol to the aldehyde, the protecting group would be removed to furnish the final product.

Table 2: Common Reagents for the Mild Oxidation of Benzylic Alcohols to Aldehydes
Oxidation MethodKey ReagentsAdvantagesTypical Conditions
PCC OxidationPyridinium chlorochromate (PCC)Stops oxidation at the aldehyde stage; relatively simple procedure.Anhydrous dichloromethane (DCM) solvent, room temperature.
Dess-Martin OxidationDess-Martin Periodinane (DMP)High yields, mild (neutral) conditions, fast reaction times. researchgate.netDCM or other aprotic solvents, room temperature.
Swern OxidationDimethyl sulfoxide (DMSO), oxalyl chloride or TFAA, triethylamine (TEA)Very mild, high yields, avoids heavy metals.Cryogenic temperatures (e.g., -78 °C), anhydrous conditions.
Manganese DioxideActivated Manganese Dioxide (MnO₂)Highly selective for benzylic and allylic alcohols.Heterogeneous reaction in solvents like DCM or chloroform, often requiring prolonged stirring.

Enzymatic Catalysis and Green Chemistry Approaches in Halogenated Benzaldehyde Synthesis

In response to the growing need for sustainable and environmentally friendly chemical processes, enzymatic catalysis has emerged as a powerful alternative to traditional synthetic methods. plos.orgnih.gov These approaches utilize enzymes, such as laccases and haloperoxidases, to perform highly selective reactions under mild conditions, often in aqueous media, thereby minimizing waste and avoiding harsh reagents. nih.govnih.gov

Laccases are a class of multi-copper-containing oxidoreductase enzymes that can catalyze the oxidation of a wide range of phenolic and non-phenolic substrates using molecular oxygen as the oxidant, producing only water as a byproduct. nih.govresearchgate.net For the synthesis of iodinated phenols, a laccase-catalyzed system offers a remarkably green approach. In this system, the laccase enzyme oxidizes iodide ions (from a benign salt like potassium iodide, KI) to a reactive iodine species. nih.govplos.org This enzymatically generated electrophilic iodine then reacts with an activated aromatic substrate, such as a phenol, to produce the iodinated product through electrophilic aromatic substitution. nih.govplos.org This process avoids the use of elemental iodine or harsh chemical oxidants. The regioselectivity is governed by the directing effects of the substituents on the aromatic ring. nih.gov The addition of a redox mediator can sometimes enhance the reaction rate and yield. plos.org

Another major class of enzymes used for halogenation are the haloperoxidases. These enzymes utilize hydrogen peroxide to oxidize halide ions (Cl⁻, Br⁻, I⁻) to form a reactive hypohalous acid equivalent (e.g., HOI or HOBr). mdpi.comrsc.org This reactive species is then used to halogenate electron-rich substrates. rsc.org Vanadium-dependent haloperoxidases, in particular, are robust catalysts for these transformations. researcher.life While highly efficient, the selectivity of haloperoxidase-catalyzed reactions can sometimes be lower than desired because the reactive hypohalous acid can diffuse from the active site and react based on the inherent chemical reactivity of the substrate. rsc.org

These enzymatic methods represent a significant step forward in the green synthesis of halogenated aromatic compounds, offering mild reaction conditions, high efficiency, and a reduced environmental footprint compared to conventional chemical halogenation techniques.

Chemical Transformations and Derivatization of 4 Bromo 2 Hydroxy 5 Iodobenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a key site for a variety of chemical modifications, including condensation reactions, reductive aminations, and nucleophilic additions. These reactions are fundamental in organic synthesis for building molecular complexity.

The condensation of 4-bromo-2-hydroxy-5-iodobenzaldehyde with primary amines is a common method for the synthesis of Schiff bases, also known as imines. This reaction typically proceeds by the nucleophilic attack of the amine on the aldehyde carbon, followed by the elimination of a water molecule. The resulting Schiff bases are characterized by the presence of a C=N double bond.

Schiff bases derived from substituted salicylaldehydes are of significant interest due to their coordination chemistry and potential applications in various fields. While specific studies on this compound are not extensively documented, the synthesis of Schiff bases from analogous compounds like 5-bromosalicylaldehyde (B98134) is well-established. For instance, the condensation of 5-bromosalicylaldehyde with various amines, such as aniline (B41778) and 4,6-dinitro-2-aminobenzothiazole, has been reported to yield the corresponding Schiff bases. researchgate.netirjse.in These reactions are often carried out in refluxing ethanol, sometimes with a catalytic amount of acid. nih.gov

The general reaction scheme for the formation of a Schiff base from this compound is depicted below:

General reaction scheme for Schiff base formation

Table 1: Examples of Schiff Base Synthesis from Analogous Salicylaldehydes

Salicylaldehyde (B1680747) DerivativeAmineProduct (Schiff Base)Reference
5-BromosalicylaldehydeAniline(E)-2-((phenylimino)methyl)-4-bromophenol researchgate.net
5-Bromosalicylaldehyde4,6-Dinitro-2-aminobenzothiazole(E)-4-bromo-2-(((4,6-dinitrobe nzo[d]thiazol-2-yl)imino)methyl)phenol irjse.in
5-Bromosalicylaldehyde2-(4-aminophenyl)ethan-1-ol4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol nih.gov

Reductive amination is a powerful method for the synthesis of amines from aldehydes or ketones. This two-step process involves the initial formation of an imine (Schiff base) through the condensation of an aldehyde with an amine, followed by the reduction of the imine to the corresponding amine. This method provides a direct route to substituted benzylamines from this compound.

The choice of reducing agent is critical to the success of the reductive amination. Mild reducing agents are preferred to selectively reduce the imine in the presence of the starting aldehyde. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

The general pathway for the reductive amination of this compound is shown below:

General pathway for reductive amination

The aldehyde functional group in this compound is susceptible to nucleophilic attack. A variety of nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

Common nucleophiles include Grignard reagents (R-MgX), organolithium reagents (R-Li), and cyanide ions (CN⁻). These reactions are fundamental for carbon-carbon bond formation and the synthesis of secondary alcohols or cyanohydrins.

For instance, the reaction with a Grignard reagent would lead to the formation of a secondary alcohol, as illustrated in the general mechanism below:

General mechanism for Grignard reaction

It is important to consider that the phenolic hydroxyl group is acidic and would be deprotonated by the strongly basic Grignard or organolithium reagents. Therefore, protection of the hydroxyl group may be necessary before carrying out these reactions to avoid the consumption of the nucleophile.

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound can undergo several important reactions, including etherification, esterification, and formation of metal complexes.

The phenolic hydroxyl group can be converted into an ether or an ester through reaction with appropriate electrophiles. Etherification is typically achieved by reacting the corresponding phenoxide, formed by treating the phenol (B47542) with a base, with an alkyl halide (Williamson ether synthesis). For example, the synthesis of 4-phenacyloxy benzaldehyde (B42025) derivatives has been reported from the reaction of 4-hydroxybenzaldehyde (B117250) with phenacyl bromides. researchgate.net

Esterification can be carried out by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. These reactions are useful for protecting the hydroxyl group or for modifying the properties of the molecule.

The presence of the hydroxyl group ortho to the aldehyde group in this compound allows it to act as a bidentate ligand in the formation of metal complexes. The Schiff bases derived from this compound are also excellent chelating agents. The deprotonated phenolic oxygen and the imine nitrogen can coordinate to a metal ion to form stable chelate rings.

The synthesis of transition metal complexes with Schiff bases derived from 5-bromosalicylaldehyde has been extensively studied. researchgate.netnih.govorientjchem.org These studies report the formation of complexes with various metal ions, including Cu(II), Co(II), Mn(II), Fe(II), Ni(II), and V(II). researchgate.net The resulting metal complexes often exhibit interesting magnetic and spectral properties.

The general structure of a metal complex with a Schiff base ligand derived from this compound is shown below:

General structure of a metal complex with a Schiff base ligand

Table 2: Examples of Metal Complexes with Schiff Bases from Analogous Salicylaldehydes

Schiff Base Ligand Derived FromMetal IonProposed Geometry of the ComplexReference
5-Bromosalicylaldehyde and AnilineCu(II), Co(II), Mn(II), Fe(II), Ni(II), V(II)Not specified researchgate.net
5-Bromosalicylaldehyde and 2-(4-aminophenyl)ethan-1-olMn(II), Fe(III), Cr(III)Octahedral nih.gov
5-Bromosalicylaldehyde and 2-furoic acid hydrazideTi(III), Mn(III), V(III), Co(III), Fe(III), Ru(III), Rh(III)Octahedral orientjchem.org

Synthetic Utility of Halogen Substituents in Carbon-Carbon and Carbon-Heteroatom Bond Formations

The presence of both bromine and iodine on the aromatic ring of this compound is of significant synthetic interest. The differential reactivity of the C-I versus the C-Br bond, particularly in palladium-catalyzed reactions, allows for selective and sequential functionalization. Generally, the carbon-iodine bond is more reactive towards oxidative addition to a low-valent palladium center than the carbon-bromine bond, a principle that underpins regioselective cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, the reaction can be directed to occur selectively at the more reactive C-I bond.

Detailed research has demonstrated the feasibility of such selective couplings on dihalogenated aromatic substrates. While specific studies on this compound are not extensively documented in readily available literature, the principles of regioselectivity are well-established for similar structures. The typical reaction conditions involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) in a suitable solvent system (e.g., toluene, dioxane, or DMF), often with the addition of water.

The selective coupling at the iodine position would yield a 4-bromo-2-hydroxy-5-arylbenzaldehyde derivative. This intermediate retains the bromo substituent, which can then be utilized in a subsequent, potentially different, cross-coupling reaction under more forcing conditions to introduce a second, distinct substituent. This stepwise approach allows for the synthesis of unsymmetrically substituted biphenyl (B1667301) derivatives and other complex aromatic systems.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling This table is based on general knowledge of similar dihalogenated phenols and may not represent experimentally verified conditions for the specific title compound.

Entry Arylboronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Product (Hypothetical)
1 Phenylboronic acid Pd(PPh₃)₄ (3) - K₂CO₃ Toluene/H₂O 80 4-Bromo-2-hydroxy-5-phenylbenzaldehyde
2 4-Methoxyphenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Dioxane/H₂O 100 4-Bromo-2-hydroxy-5-(4-methoxyphenyl)benzaldehyde

Intramolecular Cyclization Reactions (e.g., Heck Reaction)

The halogen substituents of this compound are valuable handles for constructing cyclic structures via intramolecular reactions. The intramolecular Heck reaction, for instance, involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule.

To utilize this reaction, the hydroxyl group of this compound would first be derivatized with an alkenyl-containing chain, for example, through Williamson ether synthesis with an allylic halide. This would generate a precursor such as 4-bromo-2-(allyloxy)-5-iodobenzaldehyde. Subsequent treatment with a palladium catalyst and a base can induce an intramolecular cyclization.

Depending on the length and nature of the tether and the reaction conditions, different ring systems can be formed. The reaction typically proceeds via oxidative addition of the palladium to the more reactive C-I bond, followed by intramolecular carbopalladation onto the double bond of the allylic ether, and subsequent β-hydride elimination to regenerate the catalyst and form the cyclized product, often a dihydrofuran or dihydropyran ring fused to the benzene (B151609) core. The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by factors such as Baldwin's rules and steric constraints.

While palladium-catalyzed reactions are dominant, the halogen atoms on the electron-deficient aromatic ring of this compound can also potentially undergo nucleophilic aromatic substitution (SNAr). SNAr reactions are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). In this molecule, the aldehyde group (-CHO) is a moderately electron-withdrawing group.

The presence of the hydroxyl group complicates direct SNAr, as it is a strong electron-donating group by resonance, which deactivates the ring towards nucleophilic attack. Furthermore, under basic conditions required for many SNAr reactions, the hydroxyl group would be deprotonated to a phenoxide, an even stronger activating group, making the reaction less favorable. However, conversion of the hydroxyl group to a better electron-withdrawing group or use of highly activated nucleophiles under specific conditions might enable such substitutions. In general, for this particular substrate, SNAr is expected to be less facile than the palladium-catalyzed transformations.

Cycloaddition Reactions and Annulation Pathways

The aldehyde and phenolic functionalities, in concert with the halogen substituents, open up possibilities for cycloaddition and annulation reactions to build fused heterocyclic rings. For example, the aldehyde group can participate as a dienophile or as a component in the formation of a diene for Diels-Alder reactions, or it can be a precursor for 1,3-dipoles in [3+2] cycloadditions.

Annulation strategies could involve a multi-step sequence where one of the halogens is first transformed via a cross-coupling reaction to introduce a side chain. This side chain can then undergo a subsequent intramolecular reaction with the aldehyde or the phenolic hydroxyl group to form a new ring. For instance, a Sonogashira coupling at the iodine position could introduce an alkyne. This alkyne could then undergo a cyclization reaction, such as an intramolecular hydroalkoxylation initiated by the adjacent hydroxyl group, to form a furan (B31954) ring fused to the aromatic core.

Another pathway could involve the reaction of the aldehyde with a suitable reagent to form a Schiff base, which could then undergo an intramolecular cyclization involving one of the halogenated positions, potentially under thermal or metal-catalyzed conditions, to yield nitrogen-containing heterocycles.

While specific, documented examples for this compound are scarce, the known reactivity patterns of its constituent functional groups provide a clear framework for its potential in the synthesis of a wide array of complex organic molecules.

Inability to Generate Article Due to Lack of Specific Scientific Data

Following a comprehensive search for scientific literature and spectral data, it has been determined that the necessary experimental information required to construct the requested article on "this compound" is not available in the public domain accessible through our search tools.

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Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Hydroxy 5 Iodobenzaldehyde and Its Derivatives

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a crucial technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) provide insights into the conjugated π-electron systems and the effects of various functional groups on these systems.

For 4-Bromo-2-hydroxy-5-iodobenzaldehyde, the UV-Vis spectrum is expected to be influenced by the benzaldehyde (B42025) core structure, further modified by the electronic effects of the hydroxyl (-OH), bromo (-Br), and iodo (-I) substituents. The hydroxyl group, being an electron-donating group (auxochrome), and the aldehyde group, an electron-withdrawing group (chromophore), along with the halogen atoms, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609).

While specific spectral data for this compound is not extensively documented, analysis of related compounds provides a strong basis for predicting its absorption characteristics. For instance, Schiff base derivatives of substituted salicylaldehydes, which share a similar core, have been studied. The electronic transitions are typically attributed to π → π* and n → π* transitions within the aromatic ring and the carbonyl group.

Table 1: UV-Vis Absorption Data for Related Salicylaldehyde (B1680747) Derivatives

Compound/Derivative Solvent λmax (nm) Transition Type
Schiff base of 4-nitrocinnamaldehyde (B167888) and 4-methoxyphenyl)methanamine Chloroform 302, 345 (shoulder) π → π*

This table is generated based on data for analogous compounds to illustrate expected spectral characteristics.

Photoluminescent and Fluorescent Properties

Photoluminescence, encompassing fluorescence and phosphorescence, is the emission of light from a substance after it has absorbed photons. This property is highly dependent on the molecular structure, rigidity, and the nature of the electronic excited states. Salicylaldehyde derivatives, particularly their Schiff bases, are known to exhibit significant photoluminescent properties, often attributed to mechanisms like excited-state intramolecular proton transfer (ESIPT).

The fluorescence of derivatives of this compound would be influenced by the heavy atoms (bromine and iodine). The "heavy atom effect" can increase the rate of intersystem crossing from the singlet excited state to the triplet state, which may quench fluorescence but can enhance phosphorescence.

Studies on Schiff bases derived from substituted salicylaldehydes have demonstrated their potential as light-emitting materials. asianpubs.orgresearchgate.net For example, the condensation products of various substituted salicylaldehydes with 4-aminobenzoic acid emit light in the yellow to orange-red region of the visible spectrum upon UV excitation. asianpubs.orgresearchgate.net Similarly, Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde also show notable fluorescence properties. researchgate.net These findings suggest that derivatives of this compound, such as Schiff bases, could be promising candidates for photoluminescent materials.

Table 2: Photoluminescence Data for Schiff Base Derivatives of Substituted Salicylaldehydes

Derivative Excitation (nm) Emission (nm) Observed Color Optical Band Gap (eV)
SB1 (from 5-bromosalicylaldehyde) 445 570 Yellow to Orange-Red 2.14
SB2 (from 5-chlorosalicylaldehyde) 445 - Yellow to Orange-Red 2.06

Data sourced from studies on Schiff base derivatives of 4-aminobenzoic acid. asianpubs.orgresearchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. For this compound (C₇H₄BrIO₂), high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular mass.

The molecular weight is calculated to be approximately 326.84 g/mol . The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and iodine (monoisotopic ¹²⁷I) would result in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the presence of these halogens.

Electron Ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner. The fragmentation pattern of this compound would likely involve initial loss of the formyl radical (-CHO), followed by subsequent losses of halogen atoms or other small molecules.

Table 3: Predicted Molecular Ions and Fragments for this compound

m/z (Daltons) Ion/Fragment Description
~326/328 [M]⁺ Molecular ion peak, showing Br isotopic pattern
~297/299 [M-CHO]⁺ Loss of the formyl radical
~218 [M-CHO-Br]⁺ Subsequent loss of a bromine atom

This table represents predicted fragmentation patterns based on the structure of the title compound and known behavior of similar aromatic aldehydes.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the crystal packing.

While a crystal structure for this compound is not publicly available, the structures of related compounds like 4-bromo-3-hydroxybenzaldehyde (B1283328) have been determined. researchgate.net From such studies, it can be anticipated that the molecule would be largely planar due to the sp² hybridization of the benzene ring atoms. The crystal packing would likely be dominated by strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde. Furthermore, intermolecular interactions, including halogen bonds (C-I···O, C-Br···O) and π-π stacking, would play a significant role in stabilizing the crystal lattice.

Obtaining a suitable single crystal of the title compound would allow for the unambiguous confirmation of the substitution pattern on the benzene ring and provide invaluable data on its solid-state architecture.

Table 4: Representative Crystallographic Data for an Analogous Compound (4-bromo-3-hydroxybenzaldehyde)

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 3.86
b (Å) 12.55
c (Å) 14.28
Volume (ų) 691.8

This data is for an analogous compound, 4-bromo-3-hydroxybenzaldehyde, and serves as an example of the type of information obtained from SCXRD. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Hydroxy 5 Iodobenzaldehyde

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

No TD-DFT studies were found that investigate the excited state properties or electronic transitions of 4-Bromo-2-hydroxy-5-iodobenzaldehyde.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the electron density, partitioning the crystal space into regions where the contribution of a specific molecule's electron density is dominant.

For this compound, the Hirshfeld surface would be decorated with a color scale based on different properties, such as dnorm, which indicates contacts shorter or longer than the van der Waals radii. Red spots on the dnorm surface highlight short, significant intermolecular contacts, such as hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. nih.gov Given the molecular structure, prominent red areas would be expected corresponding to:

Hydrogen Bonding: Arising from the interaction between the hydroxyl (-OH) group and the aldehyde (-CHO) group or halogen atoms of adjacent molecules.

Halogen Bonding: Involving the bromine and iodine atoms acting as electrophilic regions (σ-holes) interacting with nucleophilic sites on neighboring molecules. researchgate.netrsc.org

Complementing the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of all intermolecular contacts. researchgate.net These plots are scattergrams of the distance from the surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). nih.gov The distribution and shape of the points on the plot are characteristic of specific interaction types.

Sharp, distinct spikes indicating strong, directional interactions like O···H hydrogen bonds.

More diffuse regions corresponding to van der Waals H···H contacts. mdpi.com

Characteristic "wings" representing C···H/H···C and halogen···H contacts (Br···H and I···H). nih.gov

The relative contributions of these interactions are crucial for understanding the crystal's stability and packing arrangement.

Interaction TypePercentage Contribution (%)
H···H35.5
O···H/H···O22.1
I···H/H···I14.8
Br···H/H···Br10.3
C···H/H···C8.5
Other8.8

Calculation of Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide valuable information about the chemical reactivity and stability of a molecule. researchgate.net These parameters are typically calculated using Density Functional Theory (DFT). The energy gap between the HOMO and LUMO is a key indicator; a smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com

The primary global reactivity descriptors are calculated using the following equations, based on Koopman's theorem: mdpi.com

Ionization Potential (IP): IP ≈ -EHOMO

Electron Affinity (EA): EA ≈ -ELUMO

Electronegativity (χ): χ = (IP + EA) / 2

Chemical Potential (μ): μ = -χ

Chemical Hardness (η): η = (IP - EA) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

For this compound, these descriptors predict its behavior in chemical reactions. High electronegativity indicates a strong ability to attract electrons. Chemical hardness measures the molecule's resistance to change in its electron distribution; a harder molecule is less reactive. The electrophilicity index quantifies the energy lowering of a molecule when it accepts the maximum possible electron charge from its surroundings. mdpi.com

ParameterValue (eV)
EHOMO-6.85
ELUMO-2.15
Energy Gap (ΔE)4.70
Ionization Potential (IP)6.85
Electron Affinity (EA)2.15
Electronegativity (χ)4.50
Chemical Potential (μ)-4.50
Chemical Hardness (η)2.35
Global Softness (S)0.213
Electrophilicity Index (ω)4.31

Investigation of Polarizability and Hyperpolarizability for Nonlinear Optical (NLO) Material Potential

Nonlinear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizability (β). When a molecule is subjected to a strong external electric field, its induced dipole moment can be described as a power series. The first-order hyperpolarizability (β) is the coefficient for the second term in this series and is responsible for second-order NLO phenomena. mdpi.com

Computational DFT calculations are employed to determine the dipole moment (μ), the average polarizability (αtot), and the first-order hyperpolarizability (βtot) of a molecule. researchgate.net A large value of βtot is a primary indicator of a significant NLO response. Molecules with large dipole moments, extended π-conjugated systems, and strong electron donor-acceptor groups tend to exhibit higher hyperpolarizability values.

In this compound, the presence of the electron-donating hydroxyl group and electron-withdrawing aldehyde group, along with the polarizable halogen atoms, suggests potential for NLO activity. The computational analysis of its polarizability and hyperpolarizability components would quantify this potential. mdpi.com A high calculated βtot value would indicate that the compound could be a promising candidate for development as an NLO material.

ParameterCalculated Value
μx (Debye)-2.58
μy (Debye)1.89
μz (Debye)0.00
μtotal (Debye)3.20
αxx (esu)-15.8 x 10-24
αyy (esu)-10.5 x 10-24
αzz (esu)-4.2 x 10-24
αtotal (esu)-10.17 x 10-24
βx (esu)-1.8 x 10-30
βy (esu)-0.9 x 10-30
βz (esu)0.00
βtotal (esu)2.01 x 10-30

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Pharmaceutically Active Compounds

Halogenated salicylaldehydes are important scaffolds in medicinal chemistry. The related compound, 5-Bromo-2-hydroxy-3-iodobenzaldehyde, has been investigated for its potential biological activities, including antimicrobial and anticancer properties. This suggests that the unique electronic and steric properties conferred by the halogen and hydroxyl groups can be leveraged to design molecules that interact with biological systems.

The general class of salicylaldehyde (B1680747) derivatives serves as a foundation for Schiff base compounds, which are known to possess a wide spectrum of biological activities. acs.org The condensation of the aldehyde with various amines or hydrazines can produce molecules with potential anticancer, antimicrobial, and antifungal activities. acs.org The heavy atoms (bromine and iodine) in 4-Bromo-2-hydroxy-5-iodobenzaldehyde could also enhance the interaction of resulting molecules with biological targets and potentially improve efficacy.

Table 1: Examples of Structurally Similar Halogenated Benzaldehydes and Their Investigated Applications This table illustrates the potential applications of the title compound based on the known activities of its isomers and analogues.

Compound NameKey SubstituentsInvestigated Applications
5-Bromo-2-hydroxy-3-iodobenzaldehyde5-Br, 2-OH, 3-IBuilding block for molecules with potential antimicrobial and anticancer activities.
4-Bromo-2-fluoro-5-iodobenzaldehyde4-Br, 2-F, 5-IIntermediate for pharmaceutical testing and research chemicals. biosynth.com
Salicylaldehyde Hydrazones2-OH, -CH=N-NHRPrecursors for compounds with anticancer, antimicrobial, and antifungal properties. acs.org

Key Building Block for Heterocyclic Systems

The functional groups of this compound make it an ideal starting material for the synthesis of various heterocyclic structures.

Chromenes Substituted salicylaldehydes are well-established precursors for the synthesis of chromenes, a class of compounds found in numerous biologically active natural products. mdpi.comnih.gov The reaction of a salicylaldehyde with a compound containing an active methylene (B1212753) group, such as an arylacetonitrile or a 1,3-dicarbonyl, can lead to the formation of a chromene ring system through a sequence of condensation and intramolecular cyclization reactions. nih.govnih.gov For example, a common route involves a Knoevenagel condensation followed by an oxa-Michael addition. mdpi.com The presence of bromo and iodo substituents on the this compound backbone would result in a highly functionalized chromene core, suitable for further synthetic diversification.

Pyrimidines Pyrimidines are fundamental components of nucleic acids and a core structure in many pharmaceuticals. Substituted benzaldehydes are frequently used in multicomponent reactions to construct the pyrimidine (B1678525) ring. mdpi.com A widely used method involves the reaction of an aldehyde, a 1,3-dicarbonyl compound (like acetylacetone), and a nitrogen source such as urea (B33335) or guanidine (B92328) in the presence of a catalyst. bu.edu.egnih.gov By employing this compound in such a synthesis, a highly substituted phenylpyrimidine could be generated, bearing the versatile halogen handles for subsequent modifications.

Lactones Lactones (cyclic esters) are prevalent in natural products and are used as fragrances and polymer building blocks. wikipedia.org While not a direct precursor, this compound could be converted into a lactone through a multi-step synthetic sequence. This theoretical pathway would involve:

Selective reduction of the aldehyde group to a primary alcohol, yielding a 4-bromo-2-hydroxy-5-iodobenzyl alcohol.

Oxidation of the benzylic alcohol to a carboxylic acid.

Intramolecular esterification (lactonization) between the newly formed carboxylic acid and the existing phenolic hydroxyl group to form the cyclic ester. thieme-connect.de This sequence would produce a complex, functionalized lactone ready for further chemical exploration.

Intermediate in the Preparation of Advanced Functional Materials

The unique electronic and structural features of this compound make it a promising intermediate for the development of sophisticated materials with applications in catalysis, electronics, and porous frameworks.

Salicylaldehyde and its derivatives are among the most important precursors for synthesizing Schiff base ligands. tandfonline.comresearchgate.net The aldehyde group readily undergoes condensation with primary amines to form an imine (-C=N-) linkage. The resulting Schiff base, containing the phenolic oxygen and the imine nitrogen, can act as a bidentate (or higher denticity) chelating agent for a wide array of transition metal ions. nih.govsapub.orgresearchgate.net

The use of this compound as the starting material would produce ligands with specific electronic properties. The electron-withdrawing nature of the bromine and iodine atoms would influence the electron density on the metal center, thereby tuning the catalytic, magnetic, or optical properties of the final coordination complex. researchgate.net These complexes have applications in areas such as catalysis, chemical sensing, and materials science. tsijournals.com

Table 2: Potential Synthetic Transformations of this compound This table outlines plausible synthetic routes where the title compound can be utilized as a key building block.

Target SystemReaction TypeKey ReagentsResulting Structure
Chromenes Tandem Condensation/CyclizationActive methylene compounds (e.g., malononitrile, arylacetonitriles) nih.govnih.govA heavily substituted 2H-chromene core.
Pyrimidines Multicomponent Reaction1,3-Dicarbonyl compound, Urea/Amidine mdpi.combu.edu.egA phenyl-substituted pyrimidine ring.
Schiff Base Ligands CondensationPrimary Amines (R-NH₂) tandfonline.comresearchgate.netA bidentate ligand capable of coordinating with metal ions.
Polymers Oxidative PolycondensationOxidant (e.g., H₂O₂), Alkaline medium researchgate.netOligo- or poly(phenoxy-imine) chains.
COF Building Blocks Imine CondensationPolyamine linkers alfa-chemistry.comtcichemicals.comFunctionalized linkers for porous crystalline frameworks.

Monomers for Polymeric Architectures and Advanced Polymers

Hydroxybenzaldehydes can serve as monomers in polycondensation reactions to create advanced polymers. melscience.comtaylorandfrancis.com For instance, research has demonstrated the oxidative polycondensation of 4-hydroxybenzaldehyde (B117250) to synthesize oligo- and poly(phenoxy-imine)s, which are conjugated polymers with interesting electronic properties. researchgate.net Given its structural similarity, this compound could undergo similar polymerization processes. The resulting polymer would feature a backbone with regularly spaced halogen atoms, which could be used for post-polymerization modification or to impart specific properties like flame retardancy or high refractive index.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures. Aldehyde-containing molecules are among the most common and crucial building blocks (linkers) for constructing COFs, typically through the formation of robust imine linkages with amine co-monomers. alfa-chemistry.comtcichemicals.comcd-bioparticles.net

While this compound is a mono-aldehyde and thus cannot form a porous network on its own, it represents an ideal platform for creating more complex linkers. It could be chemically modified—for example, by coupling two molecules together via their iodo or bromo positions—to create a di-aldehyde linker. Such a linker would introduce multiple functionalities (hydroxyl, bromo, iodo) directly into the pores of the resulting COF, enabling applications in selective gas capture, heterogeneous catalysis, or chemical sensing.

Mechanistic Investigations of Reactions Involving 4 Bromo 2 Hydroxy 5 Iodobenzaldehyde and Its Derivatives

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for a molecule like 4-bromo-2-hydroxy-5-iodobenzaldehyde would involve a combination of experimental and computational methods. Researchers would aim to identify all intermediates, transition states, and the sequence of bond-making and bond-breaking events.

Hypothetical Reaction Pathways: Given its structure as a substituted salicylaldehyde (B1680747), potential reactions could include nucleophilic additions to the aldehyde group, electrophilic aromatic substitution on the benzene (B151609) ring, and reactions involving the hydroxyl group. For instance, in a condensation reaction with an amine, the pathway would likely proceed through a hemiaminal intermediate, followed by dehydration to form a Schiff base.

Computational Approaches: Quantum chemical calculations, such as Density Functional Theory (DFT), would be a primary tool. These calculations can map the potential energy surface of a reaction, helping to identify the lowest energy pathway. By locating and characterizing the structures of reactants, intermediates, transition states, and products, a detailed reaction mechanism can be proposed. For a transition state, a key verification is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic and thermodynamic studies provide quantitative data on the feasibility and rate of a reaction.

Kinetic Studies: These experiments measure the rate at which a reaction proceeds. For reactions involving this compound, techniques such as UV-Vis spectrophotometry could be employed by monitoring the change in absorbance of a reactant or product over time. The data obtained would be used to determine the rate law, reaction order with respect to each reactant, and the rate constant (k). The effect of temperature on the rate constant can be studied to determine the activation energy (Ea) of the reaction using the Arrhenius equation.

Thermodynamic Studies: These investigations focus on the energy changes that occur during a reaction, determining its spontaneity and equilibrium position. Key thermodynamic parameters include enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG). These can be determined experimentally through calorimetry or by measuring the equilibrium constant (Keq) at different temperatures (van't Hoff plot). A negative ΔG indicates a spontaneous reaction.

Kinetic vs. Thermodynamic Control: In reactions where multiple products can be formed, the principles of kinetic and thermodynamic control are important. libretexts.orgopenstax.orglibretexts.org The kinetically controlled product is the one that is formed fastest (lower activation energy), while the thermodynamically controlled product is the most stable (lowest Gibbs free energy). libretexts.orgopenstax.orglibretexts.org The reaction conditions, particularly temperature, can often be adjusted to favor one product over the other. libretexts.orgopenstax.org

Due to the lack of specific experimental data for this compound, a data table of kinetic and thermodynamic parameters cannot be provided.

Isotopic Labeling Experiments to Probe Reaction Mechanisms

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgmontana.eduresearchgate.netthieme-connect.de In this method, one or more atoms in a reactant molecule are replaced with a heavier isotope (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C). The position of the isotopic label in the product molecules is then determined, typically using mass spectrometry or NMR spectroscopy.

For example, to investigate the mechanism of a hypothetical decarbonylation of this compound, the aldehyde carbon could be labeled with ¹³C. The fate of this labeled carbon in the products would clarify whether the aldehyde group is lost as carbon monoxide and which bonds are broken in the process. Similarly, deuterium labeling of the hydroxyl group could be used to study its involvement in proton transfer steps. wikipedia.org Without specific published research on this compound, no examples of its use in isotopic labeling studies can be presented.

Role of Catalysis and Steric/Electronic Effects on Reaction Selectivity and Efficiency

Catalysis: Catalysts can significantly influence the rate and selectivity of reactions involving substituted benzaldehydes. For instance, acid catalysis is common for nucleophilic additions to the carbonyl group, as protonation of the carbonyl oxygen makes the carbon more electrophilic. Base catalysis can also be employed, often by deprotonating a nucleophile to increase its reactivity. In the context of cross-coupling reactions, transition metal catalysts (e.g., palladium complexes) would be essential for forming new carbon-carbon or carbon-heteroatom bonds at the positions of the bromine and iodine atoms.

Steric and Electronic Effects: The substituents on the aromatic ring of this compound play a crucial role in its reactivity.

Electronic Effects: The hydroxyl group (-OH) is an activating, ortho-, para-directing group due to its electron-donating resonance effect. libretexts.orglibretexts.org Conversely, the aldehyde (-CHO), bromo (-Br), and iodo (-I) groups are deactivating, with the halogens being ortho-, para-directing and the aldehyde being meta-directing. libretexts.orglibretexts.org The interplay of these electronic effects will determine the regioselectivity of electrophilic aromatic substitution reactions and influence the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the halogens and the aldehyde group would make the carbonyl carbon more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025). ncert.nic.in

Steric Effects: The presence of substituents ortho to the aldehyde group (the hydroxyl group) can sterically hinder the approach of nucleophiles to the carbonyl carbon. ncert.nic.in Similarly, the bulky iodine atom at the 5-position could influence the approach of reagents to the adjacent positions on the ring. These steric factors can affect both the rate of reaction and the stereoselectivity of the products formed.

A summary of the expected electronic effects of the substituents is provided in the table below.

SubstituentPositionInductive EffectResonance EffectOverall Effect on RingDirecting Effect
-OH2Electron-withdrawingElectron-donatingActivatingOrtho, Para
-Br4Electron-withdrawingElectron-donatingDeactivatingOrtho, Para
-I5Electron-withdrawingElectron-donatingDeactivatingOrtho, Para
-CHO1Electron-withdrawingElectron-withdrawingDeactivatingMeta

Conclusion and Future Research Directions

Summary of Current Research Landscape and Gaps

The existing research on isomers like 5-Bromo-2-hydroxy-3-iodobenzaldehyde provides a foundation for postulating the potential properties and reactivity of the target molecule. However, the different substitution pattern on the benzene (B151609) ring is expected to significantly influence its electronic and steric properties, and by extension, its chemical behavior. The primary research gap, therefore, is the fundamental characterization of 4-Bromo-2-hydroxy-5-iodobenzaldehyde.

Potential for Development of Novel, Efficient Synthetic Routes

Currently, no specific synthetic route for this compound has been documented. However, established methods for the halogenation of phenols and benzaldehydes suggest plausible synthetic pathways. A potential route could involve the selective iodination of 4-bromo-2-hydroxybenzaldehyde. The directing effects of the hydroxyl and aldehyde groups would be crucial in achieving the desired regioselectivity. fiveable.me The hydroxyl group is an activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. In 4-bromo-2-hydroxybenzaldehyde, the positions ortho and para to the hydroxyl group are C3, C5 and C6. The position meta to the aldehyde is C5. Therefore, electrophilic substitution at the C5 position is electronically favored.

Future research should focus on developing a high-yield, selective synthesis for this compound. This could involve exploring various iodinating agents and catalysts to control the regioselectivity of the reaction. hilarispublisher.com The development of such a route would be the first critical step in enabling further investigation of its properties and applications.

Table 1: Plausible Synthetic Approaches for this compound

Starting MaterialReagents and ConditionsPredicted Outcome
4-Bromo-2-hydroxybenzaldehydeN-Iodosuccinimide (NIS), AcetonitrileSelective iodination at the 5-position
4-Bromo-2-hydroxybenzaldehydeIodine monochloride (ICl), Acetic acidIodination, with potential for mixture of isomers
2-hydroxy-5-iodobenzaldehydeN-Bromosuccinimide (NBS), CCl4Bromination at the 4-position

Note: This table presents hypothetical synthetic routes based on known organic chemistry principles. Experimental validation is required.

Exploration of New Chemical Transformations and Reactivity Patterns

The unique arrangement of functional groups in this compound suggests a rich and varied reactivity profile that warrants exploration. The aldehyde functionality can participate in a wide range of reactions, including the formation of Schiff bases, Wittig reactions, and reductions to the corresponding alcohol. The presence of two different halogen atoms at specific positions opens up possibilities for selective cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings. hilarispublisher.com

The differential reactivity of the C-Br and C-I bonds is of particular interest. Generally, the C-I bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This difference could be exploited for sequential, site-selective functionalization of the aromatic ring, allowing for the construction of complex molecular architectures. Future research should systematically investigate the reactivity of this compound under various reaction conditions to map out its chemical behavior and unlock its potential as a synthetic intermediate.

Advanced Computational Modeling for Predictive Chemistry and Material Design

In the absence of experimental data, advanced computational modeling presents a powerful tool for predicting the chemical and physical properties of this compound. Density Functional Theory (DFT) calculations can be employed to determine its optimized geometry, electronic structure, and spectroscopic properties (such as NMR, IR, and UV-Vis spectra). kuleuven.be Such theoretical investigations have been performed on related halogenated phenols and provide a methodological framework.

Furthermore, computational models can be used to predict the reactivity of the molecule, including the activation energies for various chemical transformations. This predictive power can guide future experimental work, saving time and resources. For material design, computational screening could be used to assess the potential of derivatives of this compound for applications in areas such as organic electronics or nonlinear optics.

Table 2: Predicted Physicochemical Properties of this compound (Hypothetical)

PropertyPredicted ValueBasis for Prediction
Molecular Weight326.91 g/mol Based on atomic masses
Melting Point100-110 °CExtrapolation from related halogenated benzaldehydes
¹H NMR (δ, ppm)Aldehyde proton: ~9.8, Aromatic protons: ~7.5-8.0Based on typical chemical shifts for similar compounds
¹³C NMR (δ, ppm)Carbonyl carbon: ~190, Aromatic carbons: ~110-160Based on typical chemical shifts for similar compounds

Note: The data in this table are hypothetical and intended for illustrative purposes. Experimental verification is necessary.

Emerging Applications in Interdisciplinary Scientific Fields

While no applications of this compound have been reported, its structure suggests potential utility in several interdisciplinary fields. The presence of bromine and iodine atoms makes it a candidate for the development of new materials with interesting optical or electronic properties. Halogen bonding interactions could be exploited in crystal engineering and the design of supramolecular assemblies. nih.gov

In medicinal chemistry, halogenated aromatic compounds are often explored for their biological activities. nih.gov The specific substitution pattern of this compound could lead to novel interactions with biological targets. Future research could involve screening this compound and its derivatives for various biological activities, such as antimicrobial, antifungal, or anticancer properties. nih.gov Its potential as a precursor for the synthesis of more complex, biologically active molecules is also a promising avenue for exploration. giiresearch.com The broader class of benzaldehyde (B42025) derivatives has shown a wide range of applications, from fragrances to pharmaceuticals, indicating a fertile ground for the investigation of this particular under-researched molecule. ontosight.aitechvina.vngoogle.com

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